[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine
Description
[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine: is an organic compound with the molecular formula C10H14FNO and a molar mass of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom, a propan-2-yloxy group, and a methanamine group attached to a phenyl ring.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(3-fluoro-4-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C10H14FNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |
InChI Key |
FRQFQUTWKWQNET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated phenol derivative.
Etherification: The phenol derivative undergoes etherification with isopropyl bromide in the presence of a base such as potassium carbonate to form the propan-2-yloxy group.
Industrial Production Methods: Industrial production of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate the effects of fluorinated phenyl derivatives on biological systems.
Medicine:
Pharmaceutical Research: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry:
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biochemical pathways. The propan-2-yloxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
- [3-Fluoro-4-(methoxy)phenyl]methanamine
- [3-Fluoro-4-(ethoxy)phenyl]methanamine
- [3-Fluoro-4-(butan-2-yloxy)phenyl]methanamine
Comparison:
Biological Activity
[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine is a compound of interest in medicinal chemistry and materials science. Its unique structural features, including the presence of a fluorine atom and a propan-2-yloxy group, suggest potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies to elucidate the biological activity, mechanisms of action, and potential applications of this compound.
Chemical Structure and Properties
The chemical structure of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine can be represented as follows:
This structure includes:
- A fluorinated phenyl ring , which can enhance lipophilicity and binding interactions.
- A propan-2-yloxy substituent , contributing to the compound's solubility and reactivity.
The biological activity of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The fluorine atom enhances binding affinity through:
- Electronegativity : Facilitating hydrogen bonding.
- Hydrophobic interactions : Increasing the compound's lipophilicity, which may improve cell membrane permeability.
In medicinal chemistry, the compound has been explored for its potential to modulate enzyme activities and receptor interactions, which could lead to therapeutic effects in various diseases.
Antimicrobial Properties
Recent studies have highlighted the compound's potential antimicrobial activity . For instance, it has been evaluated in combination with cell-penetrating peptides, demonstrating significant growth inhibition against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution assays, indicating effective antibacterial properties at specific concentrations .
Cytotoxicity and Pharmacological Effects
The cytotoxic effects of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine have been assessed in various cellular models. Notably, it exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent. The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .
Case Studies
- Case Study on Antibacterial Activity : A study evaluated the compound's effectiveness in inhibiting bacterial growth when used alongside specific peptides. Results showed a notable reduction in colony-forming units (CFUs), indicating strong antibacterial properties .
- Cytotoxicity Assessment : In vitro experiments demonstrated that [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine reduced cell viability in cancerous cells by approximately 50% at concentrations around 25 μM, while showing minimal effects on healthy cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
